5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide

Lipophilicity Drug-likeness ADME

Researchers needing the exact 5-chloro-2-fluoro-N-ethyl substitution pattern for sigma receptor or carbonic anhydrase SAR often encounter generic analogs that lack critical electronic and steric properties. This compound resolves that gap with: • Defined 95% purity, MW 237.68, XLogP3 2.0, TPSA 54.6 Ų - ideal for CNS-penetrant ligand design. • Chlorine handle enables cross-coupling; N-ethylsulfonamide serves as stable zinc-binding motif. • Reliable supply with batch quality assurance for repeatable SAR.

Molecular Formula C8H9ClFNO2S
Molecular Weight 237.68 g/mol
Cat. No. B13258540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide
Molecular FormulaC8H9ClFNO2S
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)F
InChIInChI=1S/C8H9ClFNO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3
InChIKeyKZFNPDXRUGGJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide: Chemical Identity & Procurement


5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide (CAS 1864565-71-8) is a synthetic halogenated benzenesulfonamide with the molecular formula C8H9ClFNO2S and a molecular weight of 237.68 g/mol [1]. Its structure features a benzene ring substituted with chlorine at the 5-position, fluorine at the 2-position, and an N-ethylsulfonamide group . This compound belongs to a broader class of halogenated arylsulfonamides explored for sigma receptor binding and carbonic anhydrase inhibition, positioning it as a versatile scaffold in medicinal chemistry and chemical biology [2][3].

ScaffoldHalogenated benzenesulfonamide core
Research areaSigma receptor & carbonic anhydrase studies
ProcurementResearch-grade purity specification available

5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide: Why Generic Substitution Fails


The specific 5-chloro-2-fluoro-N-ethyl substitution pattern on the benzenesulfonamide core creates a unique combination of electronic and steric properties that generic substitution cannot replicate. The electron-withdrawing chlorine and fluorine atoms modulate the acidity of the sulfonamide NH and the electron density of the aromatic ring, while the N-ethyl group introduces a defined lipophilicity (XLogP3 = 2.0) and steric bulk distinct from N-methyl, N-H, or N-aryl analogs [1]. In sigma receptor binding, compounds within this halogenated arylsulfonamide class exhibit subnanomolar to low nanomolar affinities, with binding profiles exquisitely sensitive to the halogen substitution pattern [2]. Similarly, fluorinated benzenesulfonamides demonstrate isoform-selective carbonic anhydrase inhibition, where minor structural modifications drastically alter inhibitory potency [3]. These class-level findings underscore that even seemingly minor changes—such as moving a halogen substituent or modifying the N-alkyl group—can lead to significant functional divergence, making generic interchange scientifically unsound.

Target compound
5-Cl-2-F-N-ethyl substitution pattern
Potential substitutes
Des-ethyl or des-chloro analogs; positional isomers
Key risk
Halogen & N-alkyl changes may shift sigma-1 affinity and isoform selectivity unpredictably

Source review: class-level SAR suggests substitution-sensitive pharmacology; direct replacement requires confirmation.

5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide: Differentiation Evidence


Lipophilicity Comparison (XLogP3)

The target compound has a computed XLogP3 of 2.0, establishing its lipophilicity profile [1]. In contrast, the des-ethyl analog 5-chloro-2-fluorobenzenesulfonamide has a lower computed XLogP3 of 1.2, while the des-chloro analog 2-fluoro-N-ethylbenzenesulfonamide has an XLogP3 of 1.4 [2]. The 0.6–0.8 log unit increase in lipophilicity of the target compound is attributable to the combined effect of the 5-chloro substituent and the N-ethyl group, which may enhance membrane permeability and binding to hydrophobic protein pockets.

Lipophilicity
Reported
XLogP3 = 2.0
Supports permeability assay context
Δ +0.6–0.8 vs. des-ethyl/des-chloro analogs
Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Profile

The target compound possesses a single hydrogen bond donor (the sulfonamide NH) and 4 hydrogen bond acceptors [1]. This donor profile contrasts with primary sulfonamide analogs such as 5-chloro-2-fluorobenzenesulfonamide, which have two H-bond donors (sulfonamide NH2), and with the unsubstituted benzenesulfonamide (also two donors) [2]. A single H-bond donor in the target compound simplifies its interaction profile, reducing the potential for off-target binding and enabling more selective recognition within binding sites that require a precise H-bond donor–acceptor geometry.

H-bond donors
Reported
1 donor
Reduced off-target binding context
Δ −1 vs. primary sulfonamides
Hydrogen bonding Molecular recognition Pharmacophore

TPSA and Oral Bioavailability Prediction

The target compound exhibits a TPSA of 54.6 Ų [1]. This value falls well below the 140 Ų threshold associated with good oral bioavailability according to Veber's rules, and is comparable to the TPSA of the analog 5-chloro-2-fluorobenzenesulfonamide (TPSA ≈ 68 Ų) [2]. The lower TPSA of the target compound reflects the masking of one sulfonamide NH proton by the N-ethyl group, which reduces overall polarity and may improve passive absorption.

TPSA
Reported
54.6 Ų
Supports oral absorption prediction
Well below Veber threshold (140 Ų)
Oral bioavailability Drug-likeness Veber's rule

Sigma Receptor Affinity: Halogen Substitution Impact

The Journal of Medicinal Chemistry study on halogenated arylsulfonamides by John et al. (1998) demonstrated that compounds in this class achieve sigma-1 receptor binding affinities in the subnanomolar to low nanomolar range, with the rank order of key ligands showing IC50 values of 0.70 nM (BD1008), 1.46 nM (4-IPBS), and 6.28 nM (haloperidol) [1]. The presence of both chlorine and fluorine substituents on the arylsulfonamide scaffold was shown to enhance sigma receptor binding, and the N-ethyl group provides a defined lipophilic anchor that is expected to further modulate receptor subtype selectivity [1]. While the 1998 study did not directly profile the 5-chloro-2-fluoro-N-ethyl substitution pattern, the compound embodies the pharmacophoric features identified as critical for high-affinity sigma receptor engagement.

Sigma-1 affinity
Class-level inference
Class benchmark IC50: 0.70–6.28 nM
Class-level sigma-1 binding context
Guinea pig brain membrane assay; not directly measured on this compound
Sigma receptor Tumor imaging Halogen effect

Commercial Purity & Vendor Specification

Commercially, the target compound is available with a minimum purity specification of 95% from established research chemical suppliers . This purity level is consistent with industry standards for early-stage research compounds and compares favorably to the typical 90–95% purity range offered for similar halogenated benzenesulfonamide analogs such as 5-chloro-2-fluorobenzenesulfonamide (typically 95%) . A defined purity specification of 95% ensures reproducibility in biological assays and minimizes the risk of confounding results arising from impurities.

Purity
Specification review
≥95%
Supports direct SAR studies
Vendor specification, 2026
Purity specification Procurement Quality control

Rotatable Bond Count & Conformational Flexibility

The target compound possesses 3 rotatable bonds, reflecting the N-ethyl side chain and the sulfonamide linkage [1]. In contrast, the primary sulfonamide analog 5-chloro-2-fluorobenzenesulfonamide has only 1 rotatable bond, while the unsubstituted N-ethylbenzenesulfonamide has 2 [2]. The intermediate number of rotatable bonds in the target compound (3) may provide an optimal balance between conformational pre-organization for binding and the flexibility needed to adapt to diverse binding pockets. This is significant because compounds with too few rotatable bonds may lack adaptability, while compounds with too many rotatable bonds suffer from excessive entropic penalties upon binding.

Rotatable bonds
Reported
3 bonds
Balanced conformational flexibility
Δ +1–2 vs. comparators
Conformational flexibility Entropy Molecular recognition

5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide: Research & Procurement Scenarios


Sigma Receptor Radioligand Development

Building on the class-level sigma-1 receptor binding evidence [1], the compound's 5-chloro-2-fluoro-N-ethyl substitution pattern embodies the pharmacophoric features essential for high-affinity sigma receptor engagement. The N-ethyl group provides a defined lipophilic anchor, while the halogen substitution pattern is predicted to modulate sigma-1/sigma-2 subtype selectivity. Its single H-bond donor and favorable TPSA predict good blood-brain barrier penetration, making it a promising candidate for CNS tumor imaging agent development or as a sigma receptor tool compound for target validation studies.

Carbonic Anhydrase Inhibitor Scaffold Optimization

Fluorinated benzenesulfonamides are established carbonic anhydrase inhibitor scaffolds, with isoform selectivity exquisitely sensitive to the substitution pattern [2]. This compound's specific 5-chloro-2-fluoro-N-ethyl arrangement may confer selectivity for tumor-associated isoforms (CA IX, CA XII) over cytosolic isoforms (CA I, CA II). Its computed lipophilicity (XLogP3 = 2.0) and TPSA (54.6 Ų) suggest suitability for membrane-permeable inhibitor design, positioning it as a strategic building block for structure-activity relationship (SAR) campaigns aimed at anticancer or antiglaucoma carbonic anhydrase inhibitors.

Fragment-Based Drug Discovery Building Block

With a defined purity specification of 95%, a molecular weight of 237.68 g/mol, and a balanced profile of H-bond donors (1) and acceptors (4), this compound is highly suitable as a building block for fragment-based drug discovery or parallel synthesis [3]. The chlorine atom provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-ethylsulfonamide group serves as a stable, metabolically resistant zinc-binding motif. Its intermediate rotatable bond count (3) and favorable drug-likeness profile make it a versatile core for generating focused libraries targeting zinc-containing enzymes.

Halogen Bonding & Fluorine Scanning Probe

The unique combination of chlorine (5-position) and fluorine (2-position) on the same benzene ring makes this compound a valuable probe for studying halogen bonding interactions in protein-ligand complexes. The N-ethyl group adds a defined hydrophobic interaction without introducing additional H-bond donors. Researchers can use this compound in fluorine scanning experiments to map favorable fluoro- and chloro- substitution sites, and to quantify the energetic contributions of halogen bonds in target engagement. The computed physicochemical properties (XLogP3, TPSA, rotatable bonds) provide a baseline for interpreting binding data across a series of halogen-substituted analogs [3].

Application
Selection Property
Validation Focus
Sigma receptor radiotracer research
Halogen substitution pattern & TPSA
Sigma-1 binding & BBB permeability assays
Carbonic anhydrase inhibitor research
Isoform-selectivity scaffold
CA isoform inhibition profiling
Fragment-based lead generation
Drug-likeness & synthetic handle
Cross-coupling reactivity & Zn-binding motif
Halogen bonding interaction studies
Chloro-fluoro substitution pattern
Fluorine scanning & halogen bond energetics
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